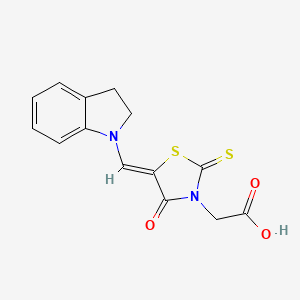
(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound featuring an indoline moiety linked to a thioxothiazolidine ring
Vorbereitungsmethoden
The synthesis of (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the reaction of indoline derivatives with thioxothiazolidine precursors under specific conditions. One common method includes the use of N-indolyltriethylborate as a reagent for dearomatizing C3-alkylation of 3-substituted indoles with alkyl halides . This reaction is carried out under mild conditions and often involves iodine-mediated intramolecular cyclization of enamines .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The thioxothiazolidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the thioxothiazolidine sulfur.
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism by which (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indoline moiety can bind to active sites on enzymes, inhibiting their activity, while the thioxothiazolidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid include other indoline derivatives and thioxothiazolidine compounds. For example:
Indole derivatives: These compounds share the indoline moiety and are known for their biological activity.
Thioxothiazolidine derivatives: These compounds share the thioxothiazolidine ring and are used in various chemical and biological applications.
What sets this compound apart is its unique combination of these two moieties, which allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities .
Eigenschaften
IUPAC Name |
2-[(5Z)-5-(2,3-dihydroindol-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c17-12(18)8-16-13(19)11(21-14(16)20)7-15-6-5-9-3-1-2-4-10(9)15/h1-4,7H,5-6,8H2,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZNWKLHLVJFND-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)
![8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B2533990.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2533992.png)
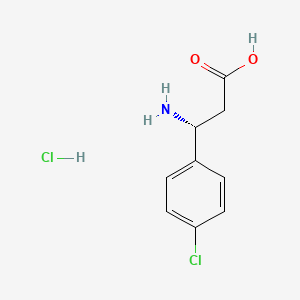
![3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)
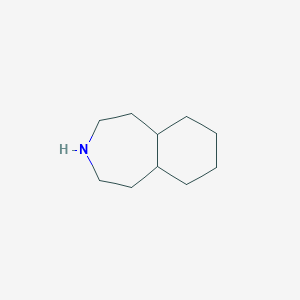
![4-Phenyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)butanamide](/img/structure/B2533996.png)
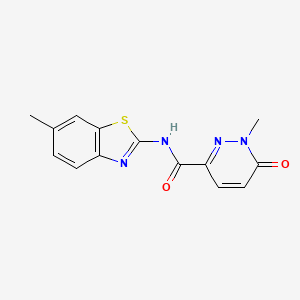
![4-chloro-N-[6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-yl]benzamide](/img/structure/B2534000.png)
![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)
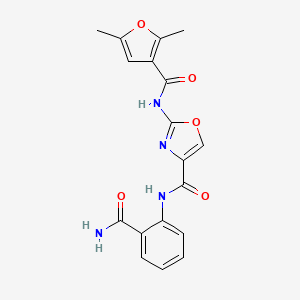
![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)
